6-Fluoroquinoline-8-sulfonyl chloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

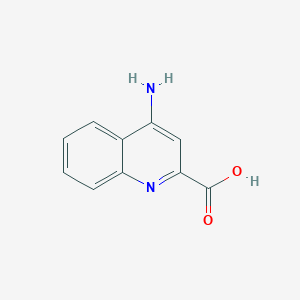

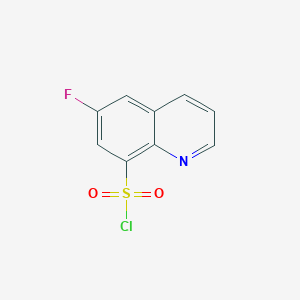

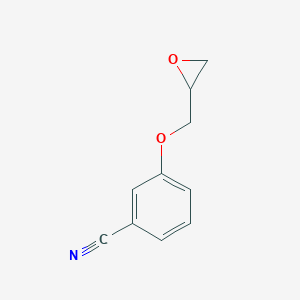

6-Fluoroquinoline-8-sulfonyl chloride is a compound that is part of the quinoline family, which is known for its diverse applications in medicinal chemistry and as intermediates in organic synthesis. The sulfonyl chloride group attached to the quinoline nucleus makes it a potential intermediate for further chemical modifications, such as the introduction of various functional groups that can enhance the biological activity or the physical-chemical properties of the molecule .

Synthesis Analysis

The synthesis of quinoline derivatives can be achieved through various methods. For instance, the use of sulfonic acid functionalized pyridinium chloride as a catalyst has been reported for the synthesis of hexahydroquinolines, which demonstrates the versatility of quinoline scaffolds in undergoing multi-component condensation reactions . Additionally, site-selective oxidative C–H sulfonylation methods have been developed for 8-acylaminoquinolines, which could be adapted for the synthesis of 6-fluoroquinoline-8-sulfonyl chloride by targeting the appropriate positions on the quinoline ring . Copper-catalyzed C–H sulfonylation has also been shown to be effective for the sulfonylation of 8-aminoquinoline scaffolds, indicating that metal-catalyzed reactions could be a viable pathway for synthesizing sulfonyl chloride derivatives of quinoline .

Molecular Structure Analysis

The molecular structure of quinoline derivatives, including those with sulfonyl chloride groups, is characterized by the planarity of the quinoline ring system and the orientation of substituents around it. For example, in 4-fluoroisoquinoline-5-sulfonyl chloride, the sulfonyl oxygen atoms are positioned to minimize steric repulsion with adjacent substituents, which can influence the overall molecular conformation and reactivity .

Chemical Reactions Analysis

Quinoline derivatives with sulfonyl chloride groups are reactive towards nucleophiles due to the presence of the sulfonyl chloride moiety. This reactivity can be harnessed in various chemical reactions, such as the sulfonylation of amides and the preparation of sulfone compounds . Moreover, the presence of a fluorine atom can influence the reactivity and selectivity of these compounds, as seen in the preparation of fluorinated PET radioligands .

Physical and Chemical Properties Analysis

The physical and chemical properties of 6-fluoroquinoline-8-sulfonyl chloride would be influenced by the presence of both the fluorine atom and the sulfonyl chloride group. Fluorine is known to confer unique properties to organic molecules, such as increased lipophilicity and stability, which can be beneficial in drug design . The sulfonyl chloride group, on the other hand, is a good leaving group that can be replaced by various nucleophiles, allowing for the synthesis of a wide range of derivatives with potential applications in high-performance liquid chromatography as fluorescence derivatization reagents .

Applications De Recherche Scientifique

Heterocyclic Compound Synthesis

6-Fluoroquinoline-8-sulfonyl chloride is significant in the synthesis of heterocyclic compounds, particularly quinoline derivatives. These compounds, including quinoline silyloxymethylsulfones and their derivatives, are pivotal in medicinal chemistry due to their structural importance. The synthesis techniques are scalable and applicable to various quinoline functionalities, offering broad applicability in drug development and other chemical research areas (Patel, Laha, & Moschitto, 2022).

Structural Studies and Molecular Interactions

The compound's derivatives play a crucial role in structural chemistry, especially in understanding molecular interactions. For example, studies on 4-fluoroisoquinoline-5-sulfonyl chloride reveal the intricate molecular conformations and hydrogen bonding patterns, offering insights into molecular design and interaction principles (Ohba, Gomi, Ohgiya, & Shibuya, 2012).

Catalysis and Synthesis Methods

6-Fluoroquinoline-8-sulfonyl chloride is instrumental in developing catalysis methods, such as copper-catalyzed CH sulfonylation of aminoquinoline scaffolds. This catalysis is pivotal for producing sulfonylated compounds, including potential PET radioligands, showcasing its utility in pharmaceutical research and development (Li, Weng, Lu, & Chan, 2016).

Environmental and Material Sciences

In environmental science, derivatives of the compound, such as polyfluorinated ether sulfonates, are identified in municipal sewage sludge, indicating its relevance in environmental monitoring and pollution studies. Understanding these compounds' presence and behavior can guide environmental safety and chemical usage regulations (Ruan, Lin, Wang, Liu, & Jiang, 2015). Additionally, the compound is used in material science for preparing functionalized materials like mesoporous silica, indicating its versatility in various scientific applications (Badiei, Goldooz, & Mohammadi Ziarani, 2011).

Safety and Hazards

Orientations Futures

Sulfonyl fluorides, including 6-Fluoroquinoline-8-sulfonyl chloride, are gaining interest due to their unique chemical properties and potential applications in various fields such as chemical biology and organic synthesis . Future research may focus on developing more efficient and sustainable methods for synthesizing sulfonyl fluorides and exploring their potential applications .

Propriétés

IUPAC Name |

6-fluoroquinoline-8-sulfonyl chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5ClFNO2S/c10-15(13,14)8-5-7(11)4-6-2-1-3-12-9(6)8/h1-5H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBZCFXPRLZWBPM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CC(=CC(=C2N=C1)S(=O)(=O)Cl)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5ClFNO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.66 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Fluoroquinoline-8-sulfonyl chloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(benzenesulfonyl)phenyl]-3,3,3-trifluoro-2-hydroxy-2-methylpropanamide](/img/structure/B122627.png)

![2-[3-(4-Methylbenzoyl)phenyl]propanoic acid](/img/structure/B122657.png)